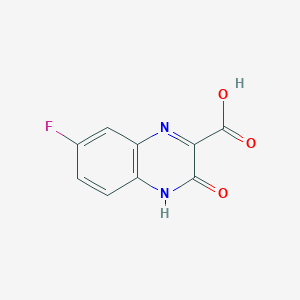

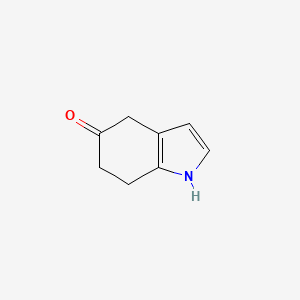

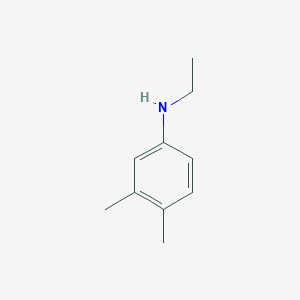

1,4,6,7-Tetrahydro-5H-indol-5-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,4,6,7-Tetrahydro-5H-indol-5-one is a chemical compound that is part of the tetrahydroindole family. This family of compounds is characterized by a saturated indole ring system, which can be functionalized in various ways to produce a wide range of derivatives with diverse chemical properties and potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of tetrahydroindole derivatives has been explored through various methods. One approach involves a one-pot Sonogashira cross-coupling/5-endo-dig cyclization procedure, which is highly tolerant to a range of functional groups and allows for the synthesis of tetrahydroindoles with different substituents at the C2 position and the nitrogen atom . Another efficient route to highly substituted indoles includes the ring-opening cyclization of cyclohexane-1,3-dione-2-spirocyclopropanes with primary amines, followed by oxidation to produce tetrahydroindol-4(5H)-one intermediates .

Molecular Structure Analysis

The molecular structure of tetrahydroindoles can be manipulated through various synthetic strategies. For instance, the regioselective functionalization of tetrahydroindol-4(5H)-ones can lead to the synthesis of 5- and 7-substituted indoles, while nucleophilic alkylation can be used to introduce 4-substituents . Additionally, the chemistry of 4,5,6,7-tetrahydro-1H-indoles has been explored to synthesize acetoxy derivatives and novel porphyrins with exocyclic rings .

Chemical Reactions Analysis

Tetrahydroindoles undergo a variety of chemical reactions. They can react regioselectively with lead tetraacetate to yield acetoxy derivatives . Furthermore, the condensation of 1H-indol-3-ethanamine derivatives with 1,2-cyclohexanedione followed by Pictet-Spengler reaction conditions can transform the resulting intermediates into spirocyclic and pentacyclic derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroindoles are influenced by their molecular structure and the nature of their substituents. The synthesis methods and subsequent reactions these compounds undergo can lead to the formation of compounds with varying degrees of saturation, ring size, and functionalization, which in turn affect their reactivity, solubility, and potential applications. Specific physical and chemical properties such as melting points, solubility, and stability would be determined experimentally and are not detailed in the provided papers.

Applications De Recherche Scientifique

Indole Synthesis and Classification

Indole alkaloids, including compounds like 1,4,6,7-Tetrahydro-5H-indol-5-one, have been a significant focus of organic synthesis chemists due to their complex structures and diverse biological activities. Recent advances have introduced new methods for indole synthesis, emphasizing the construction of the indole nucleus. The classification of indole syntheses into nine strategic approaches has been proposed, each characterized by the type of bond formed in the final step of the synthesis. This classification provides a systematic framework for understanding and developing new approaches to indole synthesis (Taber & Tirunahari, 2011).

Tetrahydro-β-carboline Scaffolds in Drug Discovery

Indole-based alkaloids often feature a tetrahydro-β-carboline scaffold, a common structural motif in many marketed drugs. The Pictet-Spengler reaction, particularly in its stereoselective form, has been instrumental in synthesizing these scaffolds. Recent research has focused on developing novel synthetic methods for these scaffolds, both in solid and solution phase, highlighting their significance in drug discovery and the need for further advancement in this area (Rao, Maiti, & Chanda, 2017).

C2-Functionalization of Indoles via Umpolung

The unique biological activities of heterocyclic compounds, particularly those with a nitrogen atom in the ring, make indole derivatives like 1,4,6,7-Tetrahydro-5H-indol-5-one highly valuable. The C2-umpolung of indoles is a noteworthy area, given the challenges in conventional indole reactivity. This review focuses on indirect approaches to C2-umpolung, offering insights into overcoming the limitations of traditional indole reactivity and paving the way for novel synthetic and pharmaceutical opportunities (Deka, Deb, & Baruah, 2020).

Safety And Hazards

Propriétés

IUPAC Name |

1,4,6,7-tetrahydroindol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c10-7-1-2-8-6(5-7)3-4-9-8/h3-4,9H,1-2,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUHBSXKECYLHTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)C=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90618496 |

Source

|

| Record name | 1,4,6,7-Tetrahydro-5H-indol-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4,6,7-Tetrahydro-5H-indol-5-one | |

CAS RN |

35419-02-4 |

Source

|

| Record name | 1,4,6,7-Tetrahydro-5H-indol-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride](/img/structure/B1321366.png)

![Hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B1321367.png)

![2-[Cyclohexyl(ethyl)amino]nicotinic acid](/img/structure/B1321372.png)

![Spiro[4.5]decan-8-amine hydrochloride](/img/structure/B1321383.png)